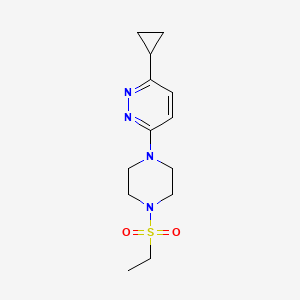

![molecular formula C14H11FN4O6S B2432542 [(4-Fluorophenyl)sulfanyl]methanimidamide 3,5-dinitrobenzoate CAS No. 2350179-02-9](/img/structure/B2432542.png)

[(4-Fluorophenyl)sulfanyl]methanimidamide 3,5-dinitrobenzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

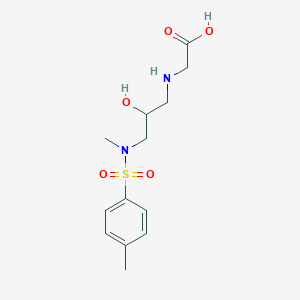

“[(4-Fluorophenyl)sulfanyl]methanimidamide 3,5-dinitrobenzoate” is a chemical compound. It has a linear formula of C14H11FN4O6S . The compound is related to “{[(4-fluorophenyl)methyl]sulfanyl}methanimidamide hydrochloride”, which has a linear formula of C8H10ClFN2S .

Molecular Structure Analysis

The InChI code for the related compound “{[(4-fluorophenyl)methyl]sulfanyl}methanimidamide hydrochloride” is 1S/C8H9FN2S.ClH/c9-7-3-1-6(2-4-7)5-12-8(10)11;/h1-4H,5H2,(H3,10,11);1H . This code provides a detailed description of the molecule’s structure.Physical And Chemical Properties Analysis

The related compound “{[(4-fluorophenyl)methyl]sulfanyl}methanimidamide hydrochloride” has a molecular weight of 220.7 .Applications De Recherche Scientifique

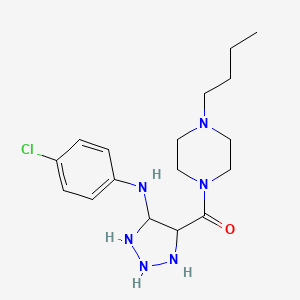

Antitubercular Agents

[(4-Fluorophenyl)sulfanyl]methanimidamide 3,5-dinitrobenzoate and its derivatives have shown significant potential as antitubercular agents. Karabanovich et al. (2016) discovered a new class of antituberculosis agents, specifically 5-substituted-2-[(3,5-dinitrobenzyl)sulfanyl]-1,3,4-oxadiazoles and 1,3,4-thiadiazoles. These compounds demonstrated outstanding in vitro activity against Mycobacterium tuberculosis strains, with minimum inhibitory concentration values as low as 0.03 μM. Importantly, these compounds exhibited a selective antimycobacterial effect, showing no activity against other bacteria or fungi tested. The selected compounds were also non-mutagenic and showed low in vitro toxicities in mammalian cell lines and primary human hepatocytes (Karabanovich et al., 2016).

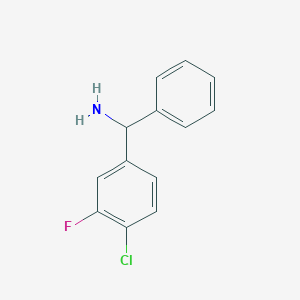

Synthesis of Aryl/Alkyl Sulfides

The compound has been used in chemical synthesis as well. Sharma and Peddinti (2017) reported a metal-free protocol for synthesizing unsymmetrical biaryl sulfides and aryl–alkyl sulfides under the catalytic influence of 2,4-dinitrobenzoic acid. This reaction proceeded in a regioselective anti-Michael addition fashion, yielding the products within a very short period of time and in good to excellent yields (Sharma & Peddinti, 2017).

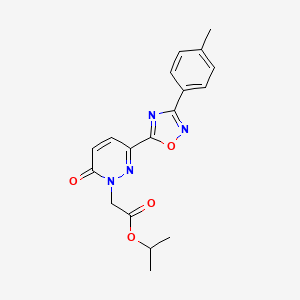

Coordination Polymers

Pedireddi and Varughese (2004) explored the synthesis and self-assembly of Co(II) complexes of 3,5-dinitrobenzoic acid and 3,5-dinitro-4-methylbenzoic acid with 4,4'-bipyridine. These complexes formed coordination polymers with structures dependent on the solvents used during the synthesis. The study found that the solvent played a crucial role in the formation of these complexes and their three-dimensional structures (Pedireddi & Varughese, 2004).

Proton Exchange Membranes

In the field of materials science, Kim, Robertson, and Guiver (2008) synthesized a new sulfonated side-chain grafting unit containing two or four sulfonic acid groups using sulfonated 4-fluorobenzophenone. These comb-shaped sulfonated polymers exhibited good properties as polyelectrolyte membrane materials, showing high proton conductivity, which is crucial for fuel cell applications (Kim, Robertson, & Guiver, 2008).

Safety and Hazards

The related compound “{[(4-fluorophenyl)methyl]sulfanyl}methanimidamide hydrochloride” has several hazard statements: H302, H312, H332 . These indicate that the compound is harmful if swallowed, in contact with skin, or if inhaled. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Propriétés

IUPAC Name |

3,5-dinitrobenzoic acid;(4-fluorophenyl) carbamimidothioate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7FN2S.C7H4N2O6/c8-5-1-3-6(4-2-5)11-7(9)10;10-7(11)4-1-5(8(12)13)3-6(2-4)9(14)15/h1-4H,(H3,9,10);1-3H,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYKBLLPQHKKZLR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1F)SC(=N)N.C1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11FN4O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-N-(6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide](/img/structure/B2432460.png)

![3-[(5Z)-5-[(4-ethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B2432461.png)

![(4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone](/img/structure/B2432464.png)

![5-(4-methoxybenzyl)-8-methyl-3-(p-tolyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2432480.png)

![2,3,5,6-Tetramethyl-N-[(1-thiophen-3-ylcyclopropyl)methyl]benzenesulfonamide](/img/structure/B2432482.png)